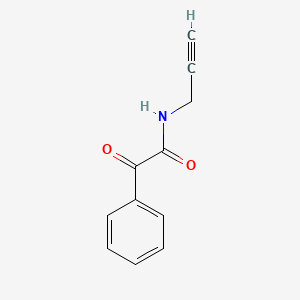
2-oxo-2-phenyl-N-prop-2-ynylacetamide
Übersicht
Beschreibung
2-oxo-2-phenyl-N-prop-2-ynylacetamide is an organic compound with a unique structure that combines a phenyl group, an oxo group, and a prop-2-ynyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenyl-N-prop-2-ynylacetamide can be achieved through the Sonogashira cross-coupling reaction. This method involves the coupling of 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide in the presence of palladium acetate (Pd(OAc)2) and copper iodide (CuI) as catalysts . The reaction is typically carried out in a solvent mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) with diisopropylethylamine as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction provides a scalable and efficient route for its synthesis. The use of palladium and copper catalysts, along with appropriate solvents and bases, allows for high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2-phenyl-N-prop-2-ynylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and prop-2-ynyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenyl-N-prop-2-ynylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenyl-N-prop-2-ynylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-N,2-diphenylacetamide: Shares a similar oxo and phenyl structure but lacks the prop-2-ynyl group.
N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide: Similar structure with a quinoline moiety.
Uniqueness
2-oxo-2-phenyl-N-prop-2-ynylacetamide is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications.
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-oxo-2-phenyl-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H9NO2/c1-2-8-12-11(14)10(13)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,14) |
InChI-Schlüssel |
DACHIOOUAASKPB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC(=O)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















